Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the trifluoromethyl group and the amino group in this compound makes it particularly interesting for various chemical and biological applications.
Scientific Research Applications
Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 3-aminocoumarins, have been found to target several streptomyces strains . These compounds are the core structure of novobiocin, clorobiocin, and coumermycin, which are known to function as antibiotics .
Mode of Action
Related compounds such as novobiocin and clorobiocin are known to inhibit dna gyrase , a type II topoisomerase, and heat shock protein 90 , which are essential for bacterial DNA replication and human cancer cell survival, respectively.
Biochemical Pathways
Compounds with similar structures, such as novobiocin and clorobiocin, are known to interfere with the dna supercoiling process, which is crucial for dna replication and transcription .
Result of Action
Related compounds such as novobiocin and clorobiocin have been found to exhibit antibacterial activity and anti-cancer properties .
Safety and Hazards
Future Directions
The future directions for research on Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds could involve further investigation into their synthesis methods, biological activities, and action mechanisms . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted benzene derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution. The amino group can be introduced via nucleophilic substitution or reductive amination. The final step often involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-benzothiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
Ethyl 3-amino-7-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and specific electronic characteristics.
Properties
IUPAC Name |
ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-8(16)6-4-3-5-7(9(6)19-10)12(13,14)15/h3-5H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCVXEZXMHYQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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